molecular formula C12H18FN B13298257 3-fluoro-N-(2-methylpentan-3-yl)aniline

3-fluoro-N-(2-methylpentan-3-yl)aniline

Cat. No.: B13298257
M. Wt: 195.28 g/mol
InChI Key: SNIVPJPTMJDUBZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methylpentan-3-yl)aniline is an organic compound with the molecular formula C₁₂H₁₈FN It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methylpentan-3-yl)aniline typically involves the reaction of 3-fluoroaniline with 2-methylpentan-3-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methylpentan-3-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced to form cyclohexyl derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-fluoro-N-(2-methylpentan-3-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-methylpentan-2-yl)aniline
  • 3-fluoro-N-(3-methylpentan-2-yl)aniline
  • 3-methyl-N-(2-methylpentan-2-yl)aniline

Uniqueness

3-fluoro-N-(2-methylpentan-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the 2-methylpentan-3-yl group. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C12H18FN/c1-4-12(9(2)3)14-11-7-5-6-10(13)8-11/h5-9,12,14H,4H2,1-3H3

InChI Key

SNIVPJPTMJDUBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC(=CC=C1)F

Origin of Product

United States

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